

"mass spectrometry analysis of 1,3,5-Cadinatriene-3,8-diol"

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Compound of Interest

Compound Name: 1,3,5-Cadinatriene-3,8-diol

Cat. No.: B12431693

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An In-depth Technical Guide to the Mass Spectrometry Analysis of 1,3,5-Cadinatriene-3,8-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Cadinatriene-3,8-diol is a sesquiterpenoid, a class of naturally occurring 15-carbon isoprenoid compounds. Its chemical formula is C₁₅H₂₂O₂ with a molecular weight of 234.33 g/mol [1][2]. As a member of the cadinane subgroup of sesquiterpenoids, it features a bicyclic core structure. The presence of a diol functionality and an aromatic ring suggests potential for diverse biological activities, making it a compound of interest in phytochemical and pharmacological research.

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a primary analytical technique for the identification and quantification of sesquiterpenoids like **1,3,5-Cadinatriene-3,8-diol** in complex mixtures such as essential oils and plant extracts[3][4][5]. This guide provides a comprehensive overview of the mass spectrometric analysis of this compound, including a detailed experimental protocol and an analysis of its theoretical fragmentation pattern under electron ionization (EI).

Predicted Electron Ionization Mass Spectrometry Data







While an experimentally derived mass spectrum for **1,3,5-Cadinatriene-3,8-diol** is not readily available in public databases, a plausible fragmentation pattern can be predicted based on the known behavior of sesquiterpenoid alcohols and related cadinane structures under electron ionization[1][6]. The presence of two hydroxyl groups and an aromatic ring are key determinants of its fragmentation.

The molecular ion peak ([M]+') is expected at m/z 234. Due to the presence of hydroxyl groups, this peak may be of low intensity. Subsequent fragmentation is likely to proceed through losses of water, methyl, and isopropyl groups.

Table 1: Predicted Mass Spectrometry Fragmentation Data for 1,3,5-Cadinatriene-3,8-diol

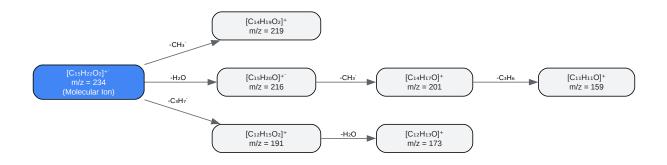


m/z (Predicted)	Relative Abundance	Proposed Fragment Ion	Notes
234	Low	[C15H22O2]+	Molecular Ion (M ^{+*})
219	Moderate	[C14H19O2] ⁺	Loss of a methyl group ([M-15]+)
216	Moderate to High	[C15H20O]+ ⁻	Loss of one molecule of water ([M-18]+)
201	High	[C14H17O]+	Loss of water and a methyl group ([M-18- 15] ⁺)
198	Low	[C15H18]+·	Loss of two molecules of water ([M-18-18]+`)
191	Moderate	[C12H15O2] ⁺	Loss of an isopropyl group ([M-43]+)
173	Moderate	[C12H13O]+	Loss of an isopropyl group and water ([M- 43-18]+)
159	High	[C11H11O]+	Further fragmentation of the aromatic ring system
132	Moderate	[C10H12]+ [·]	Fragment characteristic of the cadinane skeleton

Proposed Fragmentation Pathway

The fragmentation of **1,3,5-Cadinatriene-3,8-diol** under electron ionization is initiated by the removal of an electron to form the molecular ion. The fragmentation pathways are dictated by the stability of the resulting carbocations and neutral losses.





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Caption: Proposed El fragmentation pathway of 1,3,5-Cadinatriene-3,8-diol.

Detailed Experimental Protocol: GC-MS Analysis

This protocol outlines a standard procedure for the analysis of **1,3,5-Cadinatriene-3,8-diol** in a purified sample or a plant extract.

4.1. Sample Preparation

- Standard Solution: Prepare a 1 mg/mL stock solution of 1,3,5-Cadinatriene-3,8-diol in methanol or ethyl acetate. Perform serial dilutions to prepare working standards in the range of 1-100 μg/mL.
- Plant Extract: For a plant extract, perform a solvent extraction (e.g., using n-hexane, diethyl
 ether, or ethyl acetate). Concentrate the extract under reduced pressure. The extract can be
 reconstituted in a suitable solvent for GC-MS analysis. If necessary, a solid-phase extraction
 (SPE) cleanup step may be employed to remove interfering matrix components.

4.2. Gas Chromatography (GC) Conditions

- GC System: A standard gas chromatograph equipped with a split/splitless injector.
- Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d.,
 0.25 μm film thickness), is suitable for the separation of sesquiterpenoids.
- Injector Temperature: 250 °C.



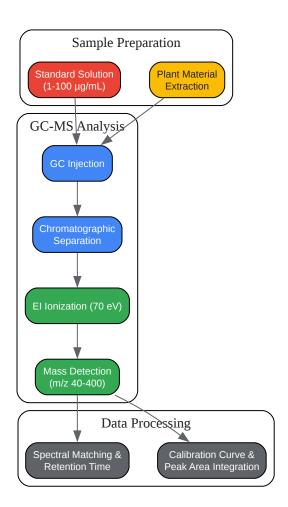
- Injection Volume: 1 μL.
- Injection Mode: Splitless for trace analysis or a split ratio of 20:1 for more concentrated samples.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Temperature Program:
 - Initial temperature: 60 °C, hold for 2 minutes.
 - Ramp: Increase to 240 °C at a rate of 4 °C/min.
 - Hold: Maintain at 240 °C for 10 minutes.
- 4.3. Mass Spectrometry (MS) Conditions
- MS System: A quadrupole or ion trap mass spectrometer.
- Ionization Mode: Electron Ionization (EI).
- Ionization Energy: 70 eV.
- Mass Range: Scan from m/z 40 to 400.
- Scan Rate: 3 scans/s[4].
- Transfer Line Temperature: 280 °C.
- Ion Source Temperature: 230 °C.
- 4.4. Data Analysis
- Identification: The identification of **1,3,5-Cadinatriene-3,8-diol** is based on the comparison of its retention time and mass spectrum with that of an authentic standard. In the absence of a standard, tentative identification can be made by comparing the acquired mass spectrum with spectral libraries (e.g., NIST, Wiley).



 Quantification: For quantitative analysis, a calibration curve is constructed using the standard solutions. The peak area of a characteristic ion (e.g., m/z 201 or 159) is plotted against the concentration.

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the GC-MS analysis of **1,3,5- Cadinatriene-3,8-diol**.



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